N-(3,4-dimethylphenyl)guanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

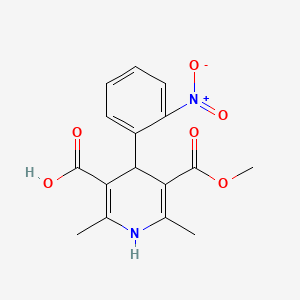

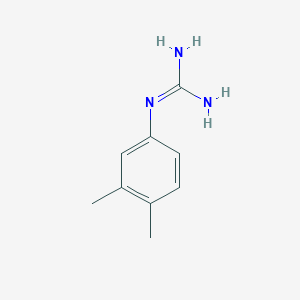

“N-(3,4-dimethylphenyl)guanidine” is a chemical compound with the molecular formula C9H13N3. It has a molecular weight of 163.22 .

Synthesis Analysis

Guanidines, including “N-(3,4-dimethylphenyl)guanidine”, can be synthesized through various methods. One approach involves the addition of amines to carbodiimides. Other methods utilize thioureas in conjunction with thiophilic metal salts, Mukaiyama’s reagent, coupling reagents, or other activating agents . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines has also been reported .Molecular Structure Analysis

The molecular structure of “N-(3,4-dimethylphenyl)guanidine” consists of a guanidine group attached to a 3,4-dimethylphenyl group . Guanidine is a strong organic base that exists primarily as guanidium ions at physiological pH .Chemical Reactions Analysis

Guanidines, including “N-(3,4-dimethylphenyl)guanidine”, can participate in various chemical reactions. They can serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles . Guanidines can also react with different guanidine derivatives .Applications De Recherche Scientifique

1. Chiral Superbases

Modified guanidines, including variants like N-(3,4-dimethylphenyl)guanidine, have been explored as potential chiral superbases. The preparation of 1,3-dimethyl-2-iminoimidazolidines and related guanidines is significant in this context. These compounds are prepared by treating chloroimidazolinium chlorides with appropriate amines, leading to potential applications in asymmetric synthesis and organocatalysis (Isobe, Fukuda, & Ishikawa, 2000).

2. Antibacterial Applications

Trisubstituted guanidines, including structures similar to N-(3,4-dimethylphenyl)guanidine, and their copper(II) complexes have been synthesized and characterized. These compounds exhibited notable antibacterial activity, highlighting their potential as antibacterial agents (Muhammad Said et al., 2015).

3. Biological Activities

Guanidine compounds, including N-(3,4-dimethylphenyl)guanidine, exhibit a range of biological activities. They find applications in various therapeutic areas, acting as potential drugs for CNS disorders, anti-inflammatory agents, anti-diabetic agents, and chemotherapeutic agents (Sa̧czewski & Balewski, 2013).

4. Coordination Chemistry

Guanidine derivatives, including N-(3,4-dimethylphenyl)guanidine, are used in coordination chemistry. They serve as ligands in complex formation and have been involved in catalytic processes, indicating their utility in inorganic synthesis and catalysis (M. P. Coles, 2006).

5. Synthesis and Applications

Guanidines, including N-(3,4-dimethylphenyl)guanidine, have a wide range of synthetic methodologies and applications. Their versatility extends to DNA binding, kinase inhibition, and receptor antagonism, indicating their importance in medicinal chemistry and drug development (J. Shaw, D. H. Grayson, & I. Rozas, 2015).

Orientations Futures

Guanidines, including “N-(3,4-dimethylphenyl)guanidine”, have a wide range of applications in many fields such as pharmaceutics, organometallic and coordination chemistry, and organic synthesis . Their unique properties and simple synthesis make them useful as synthetic drugs, biocidal agents, catalysts, ligands, and sweeteners . They also serve as a basis for the creation of modern smart materials .

Propriétés

IUPAC Name |

2-(3,4-dimethylphenyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-6-3-4-8(5-7(6)2)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTNVAFSMUHIRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C(N)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444626 |

Source

|

| Record name | N-(3,4-dimethylphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)guanidine | |

CAS RN |

57361-54-3 |

Source

|

| Record name | N-(3,4-dimethylphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.